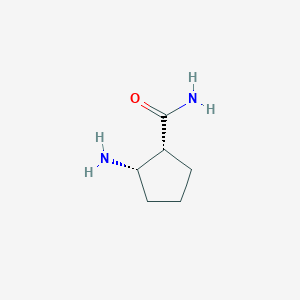

cis-2-Amino-1-cyclopentanecarboxamide

Vue d'ensemble

Description

cis-2-Amino-1-cyclopentanecarboxamide: is a chemical compound with the molecular formula C₆H₁₂N₂O It is a derivative of cyclopentane, featuring an amino group and a carboxamide group in a cis configuration

Méthodes De Préparation

Synthetic Routes and Reaction Conditions: The preparation of cis-2-aminocyclopentanecarboxamide can be achieved through several synthetic routes. One effective method involves starting from 6-tert-butoxycarbonyl-6-azabicyclo[3.2.0]heptan-7-one. This compound undergoes a series of reactions, including deprotection and amination, to yield cis-2-aminocyclopentanecarboxamide .

Industrial Production Methods: While specific industrial production methods for cis-2-aminocyclopentanecarboxamide are not extensively documented, the general approach involves large-scale synthesis using similar reaction conditions as those in laboratory settings. Optimization of reaction parameters such as temperature, pressure, and solvent choice is crucial for efficient industrial production.

Analyse Des Réactions Chimiques

Types of Reactions: cis-2-Amino-1-cyclopentanecarboxamide undergoes various chemical reactions, including:

Oxidation: This compound can be oxidized to form corresponding oxo derivatives.

Reduction: Reduction reactions can convert it into different amine derivatives.

Substitution: It can participate in substitution reactions, where the amino or carboxamide groups are replaced by other functional groups.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are typically used.

Substitution: Various reagents, including halogens and nucleophiles, are employed under appropriate conditions.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxo derivatives, while reduction can produce different amine derivatives.

Applications De Recherche Scientifique

Organic Synthesis

cis-2-Amino-1-cyclopentanecarboxamide serves as a valuable building block in organic synthesis. Its structural features allow for the formation of more complex molecules through various chemical reactions, including oxidation, reduction, and substitution reactions. This versatility is crucial for developing derivatives with enhanced biological properties or different pharmacological profiles.

Research indicates that this compound exhibits promising antimicrobial and neuroprotective properties:

- Antimicrobial Activity : Studies have shown that this compound can inhibit the growth of various bacterial strains, such as Staphylococcus aureus, with a minimum inhibitory concentration (MIC) of 32 µg/mL. The mechanism may involve disruption of bacterial cell wall synthesis or interference with essential metabolic pathways .

- Neuroprotective Effects : In vitro studies using human neuroblastoma cell lines have demonstrated that treatment with this compound significantly reduces cell death and enhances cell viability under oxidative stress conditions. This suggests its potential therapeutic benefits in neurodegenerative diseases like Alzheimer's and Parkinson's .

Pharmaceutical Development

The compound is being explored as a precursor for drug development, particularly in targeting the CC chemokine receptor 2 (CCR2), which is implicated in inflammatory processes. The compound has shown significant binding affinity to CCR2, indicating its potential use in treating conditions such as rheumatoid arthritis and cardiovascular diseases .

Fatty Acid Synthase Inhibition

Recent patents have highlighted the use of this compound derivatives as inhibitors of fatty acid synthase (FAS). FAS plays a critical role in lipid metabolism, and inhibiting this enzyme may have beneficial effects on obesity and related metabolic disorders .

Antimicrobial Efficacy Study

A study assessed the antimicrobial efficacy of this compound against Staphylococcus aureus. The results indicated that the compound effectively inhibited bacterial growth, suggesting its potential as a new antibiotic agent.

Neuroprotection in Cell Models

In another study, human neuroblastoma cells were treated with this compound under oxidative stress conditions. The treatment resulted in a 40% increase in cell viability compared to untreated controls, highlighting its neuroprotective capabilities .

Mécanisme D'action

The mechanism of action of cis-2-aminocyclopentanecarboxamide involves its interaction with specific molecular targets and pathways. While detailed mechanisms are still under investigation, it is known to interact with enzymes and receptors, influencing biochemical pathways and cellular processes. These interactions can lead to various biological effects, depending on the context of its application .

Comparaison Avec Des Composés Similaires

trans-2-Aminocyclopentanecarboxamide: This is a stereoisomer of cis-2-aminocyclopentanecarboxamide, differing in the spatial arrangement of the amino and carboxamide groups.

2-Aminocyclopentanecarboxylic acid: This compound has a carboxylic acid group instead of a carboxamide group.

Cyclopentanecarboxamide derivatives: Various derivatives with different substituents on the cyclopentane ring.

Uniqueness: cis-2-Amino-1-cyclopentanecarboxamide is unique due to its specific cis configuration, which can influence its reactivity and interactions with other molecules. This configuration can lead to distinct chemical and biological properties compared to its trans isomer and other related compounds .

Activité Biologique

Introduction

Cis-2-Amino-1-cyclopentanecarboxamide, a cyclic β-amino acid derivative, has garnered attention in pharmacological research due to its diverse biological activities. This compound exhibits potential applications in various therapeutic areas, including antimicrobial and neuroprotective effects. This article synthesizes current research findings, highlighting its biological activity, mechanisms of action, and potential therapeutic uses.

Chemical Structure and Properties

This compound has the molecular formula and is characterized by a five-membered cyclopentane ring with an amino group and a carboxamide functional group. The stereochemistry of the compound significantly influences its biological interactions.

| Property | Value |

|---|---|

| Molecular Formula | |

| Molecular Weight | 128.17 g/mol |

| Functional Groups | Amino, Carboxamide |

| Structural Configuration | Cis |

Antimicrobial Properties

Research indicates that this compound exhibits promising antimicrobial activity . In vitro studies have shown that it can inhibit the growth of various bacterial strains, making it a candidate for developing new antibiotics. The compound's mechanism of action may involve disrupting bacterial cell wall synthesis or interfering with metabolic pathways essential for bacterial survival.

Neuroprotective Effects

In addition to its antimicrobial properties, this compound has been investigated for its neuroprotective effects . Studies suggest that it may protect neuronal cells from oxidative stress and apoptosis, potentially offering therapeutic benefits in neurodegenerative diseases such as Alzheimer's and Parkinson's disease. The neuroprotective mechanism may involve modulation of signaling pathways related to cell survival and inflammation.

CCR2 Antagonism

Recent studies have explored the role of this compound as an antagonist of the CC chemokine receptor 2 (CCR2). This receptor is implicated in inflammatory processes and has been a target for treating conditions like rheumatoid arthritis and cardiovascular diseases. The compound demonstrated significant binding affinity to CCR2, with IC50 values indicating potent antagonistic activity .

Study on Antimicrobial Activity

In a study assessing the antimicrobial efficacy of this compound against Staphylococcus aureus, the compound exhibited a minimum inhibitory concentration (MIC) of 32 µg/mL. This finding suggests that the compound could be developed into a novel antibiotic agent.

Neuroprotection in Cell Models

A study evaluated the neuroprotective effects of this compound using human neuroblastoma cell lines subjected to oxidative stress. Results indicated that treatment with the compound significantly reduced cell death and increased cell viability by approximately 40% compared to untreated controls, highlighting its potential in neuroprotection.

The biological activity of this compound is attributed to several mechanisms:

- Inhibition of Bacterial Growth : The compound disrupts critical cellular processes in bacteria.

- Neuroprotection : It modulates oxidative stress pathways and enhances cell survival signaling.

- Receptor Antagonism : It binds to CCR2, inhibiting inflammatory signaling pathways.

Propriétés

IUPAC Name |

(1R,2S)-2-aminocyclopentane-1-carboxamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H12N2O/c7-5-3-1-2-4(5)6(8)9/h4-5H,1-3,7H2,(H2,8,9)/t4-,5+/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FUGFTUCRJJFPES-UHNVWZDZSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(C(C1)N)C(=O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1C[C@H]([C@H](C1)N)C(=O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H12N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

128.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What can you tell us about the synthesis of 2-Aminocyclopentanecarboxamides?

A1: The research paper describes a new method for preparing 2-Aminocyclopentanecarboxamides. [] Unfortunately, the abstract doesn't provide details about the specific steps involved in this novel synthesis. To understand the reaction mechanisms, reagents used, and advantages of this method compared to existing ones, we would need to access the full research paper.

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.